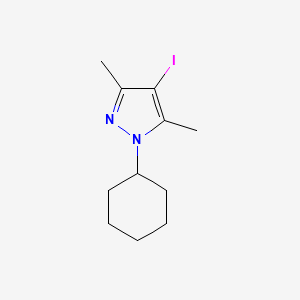![molecular formula C10H13N3O B13087110 [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core, makes it a valuable scaffold for the development of new drugs and functional materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the reaction of 2-aminopyridine with suitable electrophiles. One common method is the two-step one-pot synthesis, where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the methoxymethyl position .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its derivatives have been studied for their ability to inhibit the growth of various pathogens .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders. The imidazo[1,2-a]pyridine scaffold is known for its activity against a range of biological targets .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the synthesis of dyes and pigments .
Mécanisme D'action
The mechanism of action of [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target. Common pathways include inhibition of γ-aminobutyric acid (GABA) receptors, which is relevant for its use as a sedative or anxiolytic .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: A well-known sedative that also contains an imidazo[1,2-a]pyridine core.
Alpidem: Another sedative with a similar structure and mechanism of action.
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds share the imidazo[1,2-a]pyridine scaffold and have similar biological activities.
Uniqueness
What sets [2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine apart is its methoxymethyl group, which can be modified to create a wide range of derivatives with diverse biological activities. This flexibility makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C10H13N3O |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
[2-(methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H13N3O/c1-14-7-8-9(6-11)13-5-3-2-4-10(13)12-8/h2-5H,6-7,11H2,1H3 |
Clé InChI |
QWGACMJZKQMIQH-UHFFFAOYSA-N |
SMILES canonique |
COCC1=C(N2C=CC=CC2=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





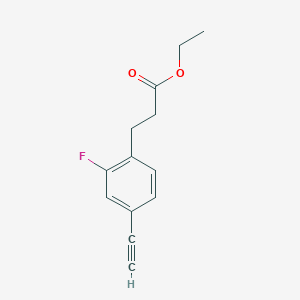
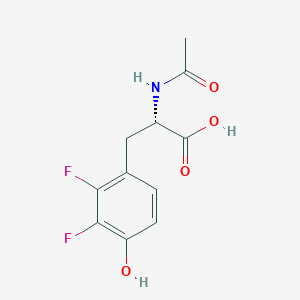
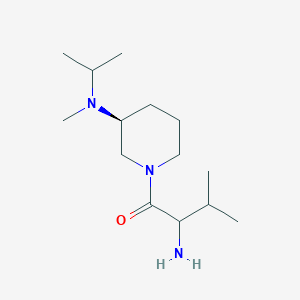
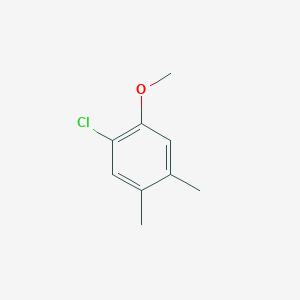
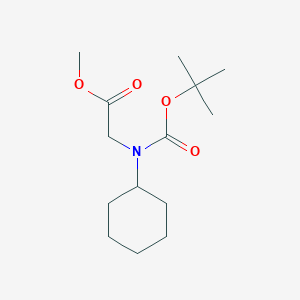
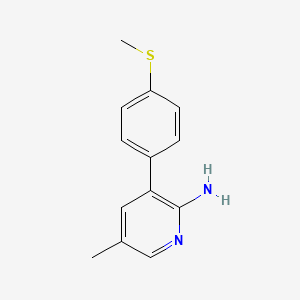


amine](/img/structure/B13087108.png)
